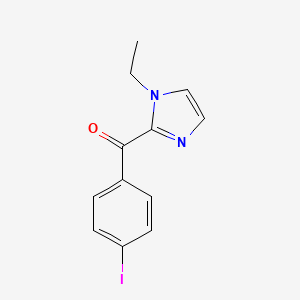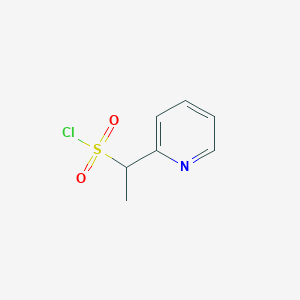![molecular formula C24H29N7O B3225861 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine CAS No. 1251560-56-1](/img/structure/B3225861.png)
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine
概要
説明
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring, an imidazole ring, and a pyrimidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
作用機序
Target of Action
Similar compounds have been found to target various receptors and enzymes, such as theFibroblast Growth Factor receptor (FGFR) and acetylcholinesterase . These targets play crucial roles in cell proliferation, differentiation, migration, survival, and neurotransmission.
Mode of Action
A compound with a similar structure, identified as f3406, has been found to inhibit the entry of lymphocytic choriomeningitis virus (lcmv) into cells by interfering with the ph-dependent fusion in the endosome compartment mediated by lcmv glycoprotein gp2 . This process is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome .
Biochemical Pathways
Compounds targeting fgfr and acetylcholinesterase would likely impact pathways related to cell growth and differentiation, as well as cholinergic neurotransmission .
Result of Action
Based on the mode of action of the similar compound f3406, it can be inferred that f3406-9812 might prevent the replication of certain viruses within host cells .
生化学分析
Biochemical Properties
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . This interaction is crucial for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the PI3K/Akt signaling pathway, which plays a vital role in cell survival and proliferation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cellular metabolism and overall cell health.
Molecular Mechanism
The molecular mechanism of This compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to acetylcholinesterase results in competitive inhibition, thereby preventing the breakdown of acetylcholine . This mechanism is essential for its potential use in treating conditions associated with acetylcholine deficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may have different effects on cells, which need to be carefully monitored in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory retention in rodents. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. Therefore, determining the optimal dosage is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall effects of the compound on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, a transporter protein that plays a role in drug efflux and distribution . This interaction affects its localization and accumulation in various tissues, influencing its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of This compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For example, it has been observed to localize in the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular metabolism and energy production . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Piperazine Derivative: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Imidazole Ring Formation: The imidazole ring can be synthesized via the reaction of appropriate aldehydes with amines under acidic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is often formed through the cyclization of amidines with diketones.
Industrial Production Methods
Industrial production methods for such complex molecules often involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group attached to the piperazine ring.
Substitution: The imidazole and pyrimidine rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Leads to the formation of N-oxides.
Reduction: Produces alcohols or amines.
Substitution: Results in halogenated derivatives or other substituted products.
科学的研究の応用
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
類似化合物との比較
Similar Compounds
- **4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
[4-(4-methylphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O/c1-19-5-7-20(8-6-19)28-11-13-30(14-12-28)24(32)21-16-31(18-27-21)23-15-22(25-17-26-23)29-9-3-2-4-10-29/h5-8,15-18H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQMXFHPSXAHAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B3225808.png)
![N-(4-butylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B3225816.png)
![N-(4-bromophenyl)-2-{8-[(2-ethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B3225820.png)
![3-(4-bromobenzyl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3225823.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B3225831.png)

![N-(3-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3225842.png)

![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)methanone](/img/structure/B3225878.png)
![1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3225886.png)
